molecular formula C15H22N2O4 B2776047 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide CAS No. 1334369-64-0

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide

Cat. No.: B2776047
CAS No.: 1334369-64-0
M. Wt: 294.351
InChI Key: VGLCIMRAZFKDHN-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxy-methoxy-methylpropyl group and a phenethyl group attached to an oxalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide typically involves the following steps:

    Formation of the Hydroxy-Methoxy-Methylpropyl Intermediate: This step involves the reaction of 2-methoxy-3-methylpropanol with appropriate reagents to introduce the hydroxy group.

    Formation of the Phenethyl Intermediate: Phenethylamine is reacted with oxalyl chloride to form the phenethyl oxalamide intermediate.

    Coupling Reaction: The hydroxy-methoxy-methylpropyl intermediate is then coupled with the phenethyl oxalamide intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide
  • N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
  • N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(20,11-21-2)10-17-14(19)13(18)16-9-8-12-6-4-3-5-7-12/h3-7,20H,8-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLCIMRAZFKDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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